molecular formula C23H21N5OS B2806411 1-(2-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251689-46-9

1-(2-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2806411
CAS No.: 1251689-46-9
M. Wt: 415.52
InChI Key: YMEBBQKNQBUSQC-UHFFFAOYSA-N
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Description

1-(2-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(2-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazole ring through a cycloaddition reaction, followed by functional group modifications to introduce the desired substituents. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents.

Chemical Reactions Analysis

1-(2-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(2-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-(2-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    This compound: This compound shares a similar structure but may have different substituents, leading to variations in biological activity and chemical reactivity.

    This compound:

The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

1-(2-methylphenyl)-N-[(4-methylsulfanylphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5OS/c1-16-5-3-4-6-20(16)28-22(18-11-13-24-14-12-18)21(26-27-28)23(29)25-15-17-7-9-19(30-2)10-8-17/h3-14H,15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEBBQKNQBUSQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)SC)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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